molecular formula C19H24N4O4 B3991905 1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]BUTAN-1-ONE

1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]BUTAN-1-ONE

Cat. No.: B3991905
M. Wt: 372.4 g/mol
InChI Key: HSKJAMQKYDBNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]BUTAN-1-ONE is a complex organic compound that features a furan ring, a nitrophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]BUTAN-1-ONE typically involves multiple steps:

    Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Coupling Reaction: The furan-2-ylmethylamine is then coupled with the nitrated phenyl ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of Piperazine Derivative: The resulting intermediate is reacted with piperazine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]BUTAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]BUTAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]BUTAN-1-ONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine moiety can interact with various receptors in the body. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-METHOXYPHENYL)PIPERAZIN-1-YL]BUTAN-1-ONE: Similar structure but with a methoxy group instead of a nitro group.

    1-[4-(3-{[(THIOPHEN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]BUTAN-1-ONE: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]BUTAN-1-ONE is unique due to the combination of a furan ring, a nitrophenyl group, and a piperazine moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

1-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-2-4-19(24)22-10-8-21(9-11-22)15-6-7-18(23(25)26)17(13-15)20-14-16-5-3-12-27-16/h3,5-7,12-13,20H,2,4,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKJAMQKYDBNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]BUTAN-1-ONE
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1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]BUTAN-1-ONE
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1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]BUTAN-1-ONE
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1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]BUTAN-1-ONE
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1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]BUTAN-1-ONE
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1-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZIN-1-YL]BUTAN-1-ONE

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